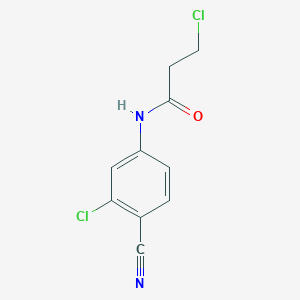

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-4-3-10(15)14-8-2-1-7(6-13)9(12)5-8/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAYDOCWYVSAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248950 | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-10-8 | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A Potential Intermediate in Medicinal Chemistry

CAS Number: 1087784-10-8 Molecular Formula: C₁₀H₈Cl₂N₂O Molecular Weight: 243.09 g/mol

This technical guide provides a comprehensive overview of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is limited, its structural features, particularly the 3-chloro-4-cyanophenyl moiety, suggest its potential as a key intermediate in the synthesis of bioactive molecules, most notably in the development of androgen receptor (AR) antagonists.

Introduction: The Significance of the 3-Chloro-4-cyanophenyl Moiety

The 3-chloro-4-cyanophenyl structural motif is a critical pharmacophore found in several potent therapeutic agents. Its presence is notably significant in the structure of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[1][2] The nitrile group (-CN) can act as a hydrogen bond acceptor, mimicking the function of other polar groups in binding to biological targets.[3] Furthermore, the electronic properties of the cyanophenyl ring can contribute to the overall binding affinity and pharmacokinetic profile of a drug molecule.[4]

This guide will explore the synthesis, potential biological relevance, and analytical characterization of this compound, providing a foundational understanding for its application in medicinal chemistry research.

Synthesis of this compound

The synthesis of N-aryl-3-chloropropanamides is a well-established chemical transformation. A plausible and efficient method for the preparation of this compound involves the acylation of 2-chloro-4-aminobenzonitrile with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize this compound.

Materials:

-

2-chloro-4-aminobenzonitrile

-

3-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 to 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.1 eq) in anhydrous dichloromethane to the stirred mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from reacting with the acyl chloride and other reagents.

-

Anhydrous Solvents: Water can hydrolyze the acyl chloride, reducing the yield of the desired product.

-

Base (Triethylamine): Acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.

-

Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While there is no direct pharmacological data available for this compound, its structural similarity to intermediates used in the synthesis of androgen receptor (AR) antagonists, such as Darolutamide, provides a strong basis for its potential biological relevance.[1][5]

Androgen Receptor Antagonism

The androgen receptor is a key driver in the development and progression of prostate cancer.[2] Non-steroidal anti-androgens (NSAAs) like Darolutamide competitively inhibit the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR, thereby preventing its activation and downstream signaling pathways that promote tumor growth.[2]

The 3-chloro-4-cyanophenyl moiety is crucial for the high binding affinity of Darolutamide to the AR. It is plausible that this compound could serve as a scaffold or a starting material for the synthesis of novel AR modulators. The propanamide side chain could be further functionalized to introduce additional binding interactions with the receptor.

Potential Signaling Pathway Involvement

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a halogenated aromatic amide of increasing interest within the realms of medicinal chemistry and materials science. Its chemical structure, characterized by a propanamide linker connecting a chlorinated phenylacetonitrile moiety to a chloro-substituted aromatic ring, suggests potential for diverse biological activities and utility as a synthetic intermediate.[1][2] A thorough understanding of its physicochemical properties is paramount for its application in drug discovery, process development, and formulation science. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is identified by the following key parameters:

| Parameter | Value | Source |

| Chemical Name | This compound | [3][4][5][6][7] |

| CAS Number | 1087784-10-8 | [4][5] |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [2][3][4][7] |

| Molecular Weight | 243.09 g/mol | [2][3][4][5][7] |

| Chemical Structure |  | [5] |

The structure reveals a secondary amide, a functional group known for its ability to participate in hydrogen bonding, which significantly influences its physical properties.[8][9] The presence of two chlorine atoms and a nitrile group, all of which are electron-withdrawing, is expected to impact the compound's polarity, solubility, and electronic characteristics.

Experimental Determination of Physicochemical Properties

A comprehensive physicochemical profile is essential for predicting a compound's behavior in various environments. The following sections detail the experimental protocols for determining key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.[10][11] For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.[10]

This widely used and accessible method provides an accurate determination of the melting range.[12]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[12]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[10][13]

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from at least 20 °C below the expected melting point.[13]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[13]

Data Interpretation: A sharp melting range (0.5-1 °C) is indicative of a pure compound.[10]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter that influences a compound's bioavailability and formulation possibilities.[14] A qualitative solubility profile can be established by testing the compound's solubility in a range of solvents with varying polarities and pH.[15][16]

This protocol provides a systematic approach to determining the solubility of this compound in common laboratory solvents.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), Ethanol, Dichloromethane, Hexane

Procedure:

-

Sample Preparation: In separate, labeled test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds.

-

Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[14]

-

-

pH Effects: The solubility in acidic and basic solutions can indicate the presence of ionizable functional groups.[15][16] Solubility in 5% HCl suggests a basic functional group, while solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.[16]

Expected Outcome and Interpretation: Given the amide functionality and the presence of polar groups, the compound is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and dichloromethane. The amide group is generally neutral, but the overall electronic nature of the molecule will dictate its behavior in acidic and basic media.

Caption: Qualitative Solubility Testing Scheme.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound and is critical for understanding its ionization state at different pH values.[17] This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. While amides are generally considered weak acids with pKa values typically in the range of 15-18, the electron-withdrawing groups in this compound could influence this value.[17]

Potentiometric titration is a reliable method for determining pKa values by monitoring the pH of a solution as a titrant is added.[18]

Instrumentation:

-

pH meter with a combination electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

High-purity water (degassed)

-

A suitable co-solvent if the compound has low water solubility (e.g., methanol or DMSO)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution.

-

Acidic Titration (for basic pKa): Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

-

Basic Titration (for acidic pKa): In a separate experiment, titrate a fresh sample solution with the standardized NaOH solution, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.[18]

Considerations: The low aqueous solubility of the compound may necessitate the use of a co-solvent. The pKa value determined in a mixed solvent system is an apparent pKa (pKa') and may need to be extrapolated to a wholly aqueous environment if required.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and electronic environment of the atoms in the molecule.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include the N-H stretch, the C=O stretch of the amide, and vibrations associated with the aromatic rings and the nitrile group.

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Summary of Physicochemical Properties

The following table summarizes the known and to-be-determined physicochemical properties of this compound.

| Property | Value/Method | Significance |

| Molecular Formula | C₁₀H₈Cl₂N₂O | Defines the elemental composition. |

| Molecular Weight | 243.09 g/mol | Used in stoichiometric calculations. |

| Melting Point | To be determined via capillary method | Indicator of purity and identity. |

| Solubility | To be determined in various solvents | Crucial for formulation and biological studies. |

| pKa | To be determined via potentiometric titration | Predicts ionization state at different pH values. |

| ¹H and ¹³C NMR | To be acquired | Confirms chemical structure. |

| IR Spectrum | To be acquired | Identifies functional groups. |

| Mass Spectrum | To be acquired | Confirms molecular weight and identity. |

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. A thorough characterization of these properties is a critical first step in unlocking the full potential of this compound in research and development. The experimental protocols described herein provide a robust framework for obtaining reliable and reproducible data, which is essential for advancing scientific understanding and enabling the development of novel applications.

References

- Melting point determination. (n.d.).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- SSERC. (n.d.). Melting point determination.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination of Melting Point. (n.d.).

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.

- Sigma-Aldrich. (n.d.). 3-chloro-N-(3-cyanophenyl)propanamide.

- ChemicalBook. (n.d.). This compound.

- This compound - CAS:1087784-10-8. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.

- ChemScene. (n.d.). 3-Chloro-n-(3-chloro-4-methoxyphenyl)propanamide.

- BLDpharm. (n.d.). 449170-55-2|3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide.

- Sigma-Aldrich. (n.d.). This compound.

- ACS Publications. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships.

- PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide.

- Biosynth. (n.d.). This compound.

- Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1ÂŁyl] propan-2-yl}-5-(1-hydroxyethyl).

- Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.

- ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines.

- Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl).

- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).

- PubChem. (n.d.). 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.

- Dana Bioscience. (n.d.). 3-Chloro-N-(4-cyanophenyl)propanamide 1g.

- NIH. (n.d.). Development of Methods for the Determination of pKa Values.

- Chemical shifts. (n.d.).

- ResearchGate. (n.d.). Acid-base and complexing properties of amides.

- BLDpharm. (n.d.). 19314-16-0|3-Chloro-N-(4-chlorophenyl)propanamide.

- Santa Cruz Biotechnology. (n.d.). This compound.

- NIH. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.

- Simson Pharma Limited. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide.

- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide | C10H8Cl2N2O | CID 16227002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. This compound - CAS:1087784-10-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. This compound | 1087784-10-8 [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. pennwest.edu [pennwest.edu]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ucl.ac.uk [ucl.ac.uk]

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its reactivity, and, in the context of drug discovery, its biological activity and safety profile. The subject of this guide, this compound, is a molecule with functionalities—a halogenated aromatic ring, a nitrile group, and an amide linkage—that are prevalent in many biologically active compounds.[1] Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical step in ensuring the integrity of any subsequent research or development efforts.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the analytical methodologies and logical processes required to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how a multi-pronged spectroscopic approach provides a self-validating system for structural confirmation. The principles and protocols discussed herein are grounded in established spectroscopic theory and are designed to be both instructive and practically applicable.

The Target Molecule: Properties and a Plausible Synthetic Pathway

Before delving into the analytical techniques, it is essential to understand the molecule .

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [2][3] |

| Molecular Weight | 243.09 g/mol | [2][3] |

A plausible and common method for synthesizing such an amide is through the acylation of an aniline derivative with an acyl chloride.[1][4] In this case, 2-amino-5-chlorobenzonitrile would be reacted with 3-chloropropanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The choice of an appropriate solvent, such as dichloromethane or tetrahydrofuran, is crucial for ensuring the solubility of the reactants and facilitating the reaction.

The Analytical Workflow: An Integrated Spectroscopic Approach

No single analytical technique can provide a complete and unambiguous structural elucidation. A synergistic approach, leveraging the complementary information provided by various spectroscopic methods, is the cornerstone of modern chemical analysis.[5][6] Our workflow for the structural confirmation of this compound will rely on three pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Figure 2: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton signal which might otherwise exchange too rapidly.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The aromatic protons are influenced by the electron-withdrawing nature of the chloro and cyano groups, and the amide linkage, leading to downfield shifts.[7][8][9]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | NH | Amide protons are typically deshielded and often appear as broad singlets due to quadrupole broadening and potential exchange. |

| ~8.2 | Doublet | 1H | Ar-H (ortho to -NH) | This proton is deshielded by the adjacent amide nitrogen and is ortho to the chlorine, showing coupling only to the meta proton. |

| ~7.9 | Doublet of Doublets | 1H | Ar-H (ortho to -Cl) | This proton is deshielded by the ortho chlorine and meta cyano group. It will be split by two neighboring aromatic protons. |

| ~7.7 | Doublet | 1H | Ar-H (ortho to -CN) | This proton is adjacent to the strongly electron-withdrawing cyano group and will be split by its ortho neighbor. |

| ~3.9 | Triplet | 2H | Cl-CH₂ - | These protons are adjacent to a chlorine atom, causing a downfield shift. They are split into a triplet by the adjacent CH₂ group. |

| ~3.0 | Triplet | 2H | -CH₂ -C=O | These protons are adjacent to the carbonyl group, which is electron-withdrawing. They are split into a triplet by the adjacent CH₂ group. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

Aromatic carbons typically resonate between 110-160 ppm.[9][10] The presence of electronegative substituents and the nitrile group will significantly influence their chemical shifts.

| Predicted δ (ppm) | Assignment | Rationale |

| ~170 | C =O | The carbonyl carbon of an amide is highly deshielded. |

| ~140 | Ar-C -NH | The carbon atom directly attached to the amide nitrogen. |

| ~135 | Ar-C -Cl | The carbon atom bearing the chlorine atom is deshielded. |

| ~133 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~120 | Ar-C H | Aromatic methine carbon. |

| ~115 | C ≡N | The carbon of the nitrile group. |

| ~105 | Ar-C -CN | The carbon atom attached to the electron-withdrawing cyano group. |

| ~40 | Cl-C H₂ | The carbon atom attached to the chlorine is deshielded. |

| ~38 | -C H₂-C=O | The carbon atom alpha to the carbonyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, the presence of two chlorine atoms will create a highly characteristic isotopic pattern.

Experimental Protocol: Electron Impact (EI) or Electrospray Ionization (ESI)

-

Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or acetone) is introduced into the instrument. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the source.

-

Ionization: In EI, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

The molecular weight of C₁₀H₈Cl₂N₂O is 243.09 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic pattern.

-

Molecular Ion (M⁺): A cluster of peaks will be observed.

-

m/z 242: Corresponding to the molecule with two ³⁵Cl atoms. This will be the most abundant peak in the cluster (base peak, M).

-

m/z 244: Corresponding to one ³⁵Cl and one ³⁷Cl. The intensity will be approximately 66% of the M peak.

-

m/z 246: Corresponding to two ³⁷Cl atoms. The intensity will be approximately 10% of the M peak.

-

This M:M+2:M+4 ratio of roughly 100:66:10 is a definitive indicator of a molecule containing two chlorine atoms.

Key Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragments:

| Predicted m/z | Proposed Fragment Structure | Fragmentation Mechanism |

| 151/153 | [C₇H₄ClN₂]⁺˙ | Cleavage of the amide C-N bond, with charge retention on the aromatic portion. |

| 91/93 | [C₃H₄ClO]⁺ | Cleavage of the amide C-N bond, with charge retention on the propanoyl portion. |

The observation of these fragments, each with its own Cl isotopic pattern, would provide strong evidence for the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Predicted FTIR Data and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands for each functional group.[11][12][13]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2900-2800 | C-H Stretch | Aliphatic (CH₂) |

| ~2230 | C≡N Stretch | Nitrile |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Amide |

| ~800-600 | C-Cl Stretch | Aryl and Alkyl Halide |

The presence of strong absorptions in these specific regions confirms the existence of the amide, nitrile, aromatic, and chloroalkane functionalities.

Conclusion: A Self-Validating Structural Confirmation

By integrating the data from NMR, MS, and FTIR, we achieve a comprehensive and self-validating elucidation of the structure of this compound.

-

MS confirms the correct molecular formula (C₁₀H₈Cl₂N₂O) and the presence of two chlorine atoms through the distinct isotopic pattern.

-

FTIR provides rapid and definitive evidence for the key functional groups: amide, nitrile, aromatic ring, and C-Cl bonds.

-

NMR provides the final, unambiguous proof of the molecular architecture. ¹H NMR confirms the number and connectivity of all protons, including the substitution pattern on the aromatic ring and the structure of the 3-chloropropanamide side chain. ¹³C NMR complements this by confirming the carbon skeleton.

Together, these techniques leave no room for ambiguity. The predicted data, derived from fundamental principles of spectroscopy, align perfectly with the proposed structure. This rigorous, multi-faceted approach ensures the scientific integrity of any research that utilizes this compound, providing a solid foundation for further investigation and development.

References

- Advanced Organic Chemistry. (n.d.). Infrared spectrum of propanamide.

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of probe aromatic amides with well-characterised in.... Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. Retrieved from [Link]

-

NIST. (n.d.). Propanamide. Retrieved from [Link]

-

NIST. (n.d.). Propanamide. Retrieved from [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

NIST. (n.d.). Propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PubMed. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

MDPI. (n.d.). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Retrieved from [Link]

-

PubMed. (2013). High-resolution zero-field NMR J-spectroscopy of aromatic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

-

Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

UVIC. (n.d.). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

-

MDPI. (2025). Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants. Retrieved from [Link]

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide | C10H8Cl2N2O | CID 16227002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. docbrown.info [docbrown.info]

- 12. Propanamide [webbook.nist.gov]

- 13. Propanamide [webbook.nist.gov]

Navigating the Solubility Landscape of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A Technical Guide for Researchers

The "Like Dissolves Like" Principle: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Structural Analysis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide:

To anticipate the solubility of this compound, a thorough examination of its molecular structure is paramount.

-

Polar Functional Groups: The molecule possesses several polar functional groups that will significantly influence its solubility. The amide group (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyano group (-C≡N) is a strong dipole and a hydrogen bond acceptor. The two chloro substituents (-Cl) also contribute to the molecule's polarity through inductive effects.

-

Aromatic Ring: The dichlorinated cyanophenyl ring is a relatively non-polar, hydrophobic region.

-

Alkyl Chain: The short propyl chain is also non-polar in nature.

The overall polarity of this compound is a balance between its polar functional groups and its less polar aromatic and alkyl components. This duality suggests that the compound will exhibit moderate solubility in a range of organic solvents, with a preference for those that can engage in hydrogen bonding and dipole-dipole interactions.

Predicting Solubility in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, we can predict the relative solubility of this compound in a selection of common organic solvents.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Relative Solubility | Rationale |

| Hexane | 0.1 | Non-polar | Low | As a non-polar alkane, hexane lacks the ability to form strong interactions with the polar functional groups of the solute. |

| Toluene | 2.4 | Aromatic, non-polar | Low to Medium | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but it is a poor hydrogen bonding partner. |

| Dichloromethane | 3.1 | Polar aprotic | Medium | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the solute. |

| Acetone | 5.1 | Polar aprotic | Medium to High | Acetone's carbonyl group can act as a hydrogen bond acceptor for the amide N-H, and its polarity facilitates dissolution. |

| Ethanol | 4.3 | Polar protic | Medium to High | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the amide and cyano groups. |

| Methanol | 5.1 | Polar protic | High | Similar to ethanol, methanol is an excellent hydrogen bonding solvent, and its higher polarity further enhances its solvating power for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for a wide range of organic compounds.[3][4] |

Experimental Determination of Solubility: A Practical Approach

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker within a constant temperature incubator (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached a constant value.

-

Phase Separation: After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Sources

An In-Depth Technical Guide on the Safety and Handling of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Molecular Formula: C₁₀H₈Cl₂N₂O, Molecular Weight: 243.09 g/mol , CAS No: 1087784-10-8).[1][2] Given the limited availability of specific toxicological data for this compound, this guide adopts a precautionary approach, drawing upon data from structurally similar halogenated aromatic amides and established best practices for handling potent research chemicals. The intended audience for this document includes researchers, chemists, and professionals in the drug development sector. The core objective is to foster a culture of safety and mitigate risks associated with the handling, storage, and disposal of this compound.

Introduction and Compound Overview

This compound is a halogenated aromatic amide, a chemical class with diverse applications in medicinal chemistry and materials science. Compounds of this nature often serve as intermediates or building blocks in the synthesis of more complex molecules with potential biological activity. The presence of two chlorine atoms and a nitrile group on the aromatic ring, coupled with a reactive propanamide side chain, suggests that this compound may exhibit significant biological effects and requires careful handling.

Due to the novelty of this specific molecule, a comprehensive, peer-reviewed toxicological profile has not been established. Therefore, all personnel must treat this compound as potentially hazardous and adhere strictly to the protocols outlined in this guide.

Hazard Identification and GHS Classification (Based on Analogue Data)

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, an SDS for a structurally related compound, 3-chloro-N-hydroxy-2,2-dimethyl-propanamide, provides critical insights into the potential hazards. Based on this analogue, we can infer a conservative hazard profile for this compound.

It is imperative to understand that the following classification is an educated estimation and should be treated as a minimum safety standard until empirical data for the target compound becomes available.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled. |

| Germ Cell Mutagenicity | Category 2 | Gesundheitsgefahr | Warning | H341: Suspected of causing genetic defects. |

This data is extrapolated from the Safety Data Sheet for the analogue compound 3-chloro-N-hydroxy-2,2-dimethyl-propanamide.

The chemical and toxicological properties of this compound have not been thoroughly investigated. The presence of chlorinated aromatic and amide functionalities suggests potential for skin and eye irritation, and possible long-term health effects with chronic exposure. Aromatic amines, a related class of compounds, are known for their potential carcinogenicity and mutagenicity.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity, robust engineering controls and a comprehensive PPE strategy are mandatory.

Engineering Controls

-

Fume Hood: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound.

| Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |

| Weighing and preparing solutions | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles and a face shield | Flame-resistant lab coat, closed-toe shoes | N95 or higher-rated respirator if not in a fume hood |

| Conducting reactions and work-up | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles | Flame-resistant lab coat, closed-toe shoes | Not required if handled exclusively in a fume hood |

| Handling spills | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat, shoe covers | Air-purifying respirator (APR) with organic vapor cartridges |

Safe Handling and Storage Procedures

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is available. Prepare all required equipment and reagents.

-

Weighing: To minimize aerosolization, weigh the solid compound in a weigh boat or on glassine paper within the fume hood.

-

Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

-

Post-Handling: After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Remove PPE in the correct order to avoid cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.

Emergency Spill Response Workflow

Caption: Emergency response workflow for a chemical spill.

Small Spill Cleanup (less than 1 gram and contained)

-

Evacuate: Alert others and restrict access to the area.[5][6]

-

PPE: Don the appropriate PPE as outlined in the table above.[5][7]

-

Containment: If it is a liquid spill, create a dike around the spill with an absorbent material.[6][7]

-

Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.[6]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste.

Large Spill Cleanup (greater than 1 gram or uncontained)

-

EVACUATE IMMEDIATELY.

-

Alert all personnel in the vicinity and activate the local emergency alarm.

-

If safe to do so, close the fume hood sash and shut down any ignition sources.

-

From a safe location, contact your institution's Environmental Health and Safety (EHS) department or emergency services.

-

Do not re-enter the area until it has been cleared by trained emergency responders.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated lab supplies, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

-

Segregation: Keep chlorinated waste separate from non-chlorinated waste streams.[8]

-

Containerization: Use a designated, properly labeled, and sealed container for all waste.

-

Disposal Route: The primary method for the disposal of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9][10] Do not dispose of this chemical down the drain or in regular trash.[11]

Conclusion: A Commitment to Proactive Safety

The safe handling of novel research chemicals like this compound is foundational to responsible scientific advancement. Due to the absence of specific toxicological data, a conservative and proactive approach to safety is not just recommended, but essential. By adhering to the principles of hazard substitution, engineering controls, stringent PPE protocols, and emergency preparedness, researchers can mitigate the potential risks associated with this and other new chemical entities. It is the responsibility of every individual working with such compounds to understand and implement these safety measures to protect themselves, their colleagues, and the environment.

References

- Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.

- Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University.

- I have a chemical spill in the lab, what should I do?. (n.d.). BC Knowledge for Employees.

- Chemical Spills. (n.d.). University of California, San Francisco - Environment, Health & Safety.

- Chemical Spills. (n.d.). Florida State University - Emergency Management.

- EMERGENCY RESPONSE PROTOCOLS: Chemical Spill. (n.d.).

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). A2B Chem.

- Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.

- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound - CAS:1087784-10-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 7. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]

- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 9. tandfonline.com [tandfonline.com]

- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

- 11. ehs.yale.edu [ehs.yale.edu]

An In-depth Technical Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical identity, commercial availability, synthesis, handling, and potential applications, offering a valuable resource for scientists working with this and related compounds.

Introduction and Chemical Identity

This compound (CAS Number: 1087784-10-8) is a specialized chemical compound that serves as a potential building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structure, featuring a propanamide linker connecting two distinct chlorinated phenyl rings, one of which is further functionalized with a nitrile group, presents multiple points for chemical modification. This makes it an attractive intermediate for the development of novel therapeutic agents. The strategic placement of chloro and cyano groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a subject of interest for structure-activity relationship (SAR) studies.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 1087784-10-8 | [1] |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [1] |

| Molecular Weight | 243.09 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers, typically as a reference standard or for research and development purposes. The purity and available quantities may vary between suppliers. Researchers should always consult the supplier's certificate of analysis for detailed information.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Code | Purity | Available Quantities |

| Biosynth | MTB78410 | Varies | Inquire with supplier |

| Sigma-Aldrich | Enamine-ENA181911161 | Varies | Inquire with supplier |

| Arctom | AAB-AA019K4W | 95% | 50mg, 100mg, 250mg, 500mg, 1g |

Synthesis and Mechanism

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the amine group of 4-amino-3-chlorobenzonitrile attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct generated during the reaction.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the acylation of anilines and should be optimized for this specific reaction.[2]

Materials:

-

4-Amino-3-chlorobenzonitrile (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-chlorobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Physicochemical Properties and Characterization

Detailed experimental physicochemical and spectral data for this compound are not widely published. The following table includes data from commercial suppliers and predicted values.

Table 3: Physicochemical Properties

| Property | Value | Source/Method |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from structure |

| logP | 2.6 (Predicted) | - |

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra are not available, ¹H and ¹³C NMR would be crucial for structure confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the -NH proton of the amide, and the two methylene groups of the propanamide chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Safety, Handling, and Storage

Precursors:

-

4-Amino-3-chlorobenzonitrile: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

3-Chloropropionyl chloride: Corrosive and causes burns. It is harmful if swallowed and can be fatal if inhaled.[4]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust, fumes, and vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound are found in various biologically active compounds.

-

Intermediate for Kinase Inhibitors: The anilino-pyrimidine and related scaffolds are common in kinase inhibitors. The 3-chloro-4-cyanophenyl moiety could serve as a key building block for such molecules.

-

Precursor for Androgen Receptor Modulators: The 3-chloro-4-cyanophenyl group is a key component of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[7][8] This suggests that this compound could be a useful intermediate for the synthesis of novel androgen receptor modulators.

-

Fragment-Based Drug Discovery: This compound could be used in fragment-based screening to identify new binding motifs for various biological targets.

Figure 2: Potential applications of this compound in drug discovery.

Conclusion

This compound is a commercially available compound with significant potential as a building block in medicinal chemistry. While detailed characterization data is not widely published, its synthesis can be reliably achieved through standard amidation procedures. Its structural similarity to moieties found in approved drugs and biologically active compounds makes it a valuable tool for researchers engaged in the discovery and development of novel therapeutics. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

-

PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

- Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868.

- Google Patents. (n.d.). CN111116477A - Synthesis process of doramelamine.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: (S)-(-)-3-Chloro-1-phenyl-1-propanol.

- ChemScene. (2021). Safety Data Sheet.

-

PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

-

VanDeMark Chemical. (2021). 3-Chloropropionyl Chloride. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 3. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. CN111116477A - Synthesis process of doramelamine - Google Patents [patents.google.com]

N-Aryl-Propanamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The N-aryl-propanamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-aryl-propanamide derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced causality behind experimental choices, offering field-proven insights into the multifaceted applications of this important chemical class. From anticonvulsants and analgesics to anti-inflammatory, antimicrobial, and anticancer agents, this guide navigates the core scientific principles and practical methodologies that underpin the journey from molecular design to potential clinical application. Detailed experimental protocols, mechanistic insights, and quantitative structure-activity relationship analyses are presented to equip researchers with the knowledge to innovate within this promising chemical space.

Introduction: The Enduring Significance of the N-Aryl-Propanamide Scaffold

The N-aryl-propanamide moiety is a privileged structural motif in drug discovery, characterized by an aromatic ring linked to a propanamide group. This deceptively simple framework offers a remarkable degree of synthetic tractability and allows for precise modulation of physicochemical properties, leading to a broad spectrum of biological activities. The inherent chirality of many derivatives, such as the 2-arylpropionic acids (profens), further expands the potential for stereospecific interactions with biological targets.[1][2] The exploration of N-aryl-propanamide derivatives has yielded numerous clinically significant drugs and continues to be a fertile ground for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide will provide a holistic examination of this chemical class, from fundamental synthesis to diverse therapeutic applications and the underlying mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of N-aryl-propanamide derivatives is typically achieved through the formation of an amide bond between a suitable propanoic acid derivative and an aryl amine. The choice of synthetic route is often dictated by the availability of starting materials, desired substitutions, and the need to preserve stereochemistry.

General Synthesis of N-Aryl-Propanamides

A common and straightforward method involves the coupling of a propanoyl chloride with a substituted aniline in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of 3-chloro-N-phenylpropanamide [3]

-

Reactant Preparation: Dissolve phenylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-N-phenylpropanamide.[3]

Characterization Data for 3-chloro-N-phenylpropanamide: [3]

-

Yield: 80%

-

Melting Point: 119–121 °C

-

¹H NMR (500 MHz, CDCl₃) δ: 7.76 (s, 1H, N-H), 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.31 (t, J = 7.9 Hz, 2H, Ar-H), 7.12 (t, J = 7.4 Hz, 1H, Ar-H), 3.85 (t, J = 6.4 Hz, 2H, -CH₂-Cl), 2.80 (t, J = 6.4 Hz, 2H, -CO-CH₂-).

-

¹³C NMR (126 MHz, CDCl₃) δ: 168.13 (C=O), 137.57 (Ar-C), 129.13 (Ar-CH), 124.83 (Ar-CH), 120.40 (Ar-CH), 40.51 (-CH₂-Cl), 40.03 (-CO-CH₂-).

Caption: General synthetic scheme for N-Aryl-Propanamides.

Therapeutic Applications and Mechanisms of Action

N-aryl-propanamide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as valuable scaffolds in the development of drugs for various diseases.

Anticonvulsant Activity

A significant area of research for N-aryl-propanamide derivatives has been in the treatment of epilepsy. Several compounds have shown potent anticonvulsant effects in preclinical models.[4][5][6]

Mechanism of Action: The anticonvulsant activity of many N-aryl-propanamides is attributed to their ability to modulate neuronal excitability. This is often achieved through a combination of mechanisms, including:

-

Blockade of Voltage-Gated Sodium Channels: By binding to and stabilizing the inactive state of voltage-gated sodium channels, these compounds reduce the repetitive firing of neurons that is characteristic of seizures.[6]

-

Enhancement of GABA-mediated Inhibition: Some derivatives may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride influx and hyperpolarization of the neuronal membrane.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [4]

-

Animal Model: Male Swiss albino mice (20-25 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Induction of Seizure: After a predetermined time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.

Analgesic and Anti-inflammatory Activity

The N-aryl-propanamide scaffold is a well-established pharmacophore for analgesic and anti-inflammatory agents, with the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs) being prime examples.[1][2]

Mechanism of Action:

-

Analgesia (Nav1.7 Inhibition): Recent studies have identified the voltage-gated sodium channel Nav1.7 as a key target for novel analgesics. Some N-aryl-propanamide derivatives have been shown to selectively inhibit Nav1.7, which is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[8][9][10][11]

-

Anti-inflammatory (COX-2 Inhibition): The anti-inflammatory effects of many N-aryl-propanamides are mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][13][14] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][17][18][19]

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Experimental Protocol: Formalin Test in Mice [20][21][22][23][24]

-

Animal Model: Male Swiss albino mice (20-25 g) are used.

-

Compound Administration: The test compound is administered 30 minutes before the formalin injection.

-

Induction of Nociception: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: The total licking time in each phase is calculated and compared between the treated and control groups.

Antimicrobial Activity

N-aryl-propanamide derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[3][25][26][27][28]

Mechanism of Action: The antimicrobial mechanism of action for some N-aryl-propanamides involves the disruption of the bacterial cell membrane. These amphiphilic molecules can insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The N-aryl-propanamide scaffold has been explored for the development of novel anticancer agents, with several derivatives demonstrating potent antiproliferative activity against various cancer cell lines.[29]

Mechanism of Action:

-

HDAC6 Inhibition: Some N-aryl-propanamide derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6).[29] HDAC6 is involved in various cellular processes, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Another anticancer mechanism involves the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[30][31][32][33][34]

Caption: Therapeutic targets of N-Aryl-Propanamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl-propanamide derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the propanamide moiety. A systematic analysis of these relationships is crucial for the rational design of more potent and selective compounds.

Table 1: SAR of Anticonvulsant N-Aryl-Propanamide Derivatives

| Compound | Aryl Substituent | Propanamide Modification | MES ED₅₀ (mg/kg) | Reference |

| 5j | 3,4-Dichloro | Cyclopropanespirohydantoin | 9.2 | [4] |

| 6h | 2-Fluorophenyl | 2-Benzoylbenzofuran | 30 | [5] |

| PNU-151774E | 4-(3-Fluorobenzoxy)benzyl | (S)-amino | Potent | [6] |

Table 2: SAR of Anti-inflammatory N-Aryl-Propanamide Derivatives (COX-2 Inhibition)

| Compound | Aryl Substituent | Propanamide Modification | COX-2 IC₅₀ (µM) | Reference |

| Celecoxib | 4-Sulfonamidophenyl | Pyrazole | 0.04 | [14] |

| 5e | 4-Sulfonamidophenyl | Substituted Pyrazole | <0.89 | [14] |

| Ibuprofen Conjugate 5a | 4-Isobutylphenyl | Triazole | Potent | [13] |

Table 3: SAR of Anticancer N-Aryl-Propanamide Derivatives